Ethyl 2-acetyl-4-oxopentanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 186.21 g/mol. This compound features both ketone and ester functional groups, making it versatile in chemical reactivity and applications. It is recognized for its role in various synthetic pathways and biological activities, which are of significant interest in chemical research and industry.
Ethyl 2-acetyl-4-oxopentanoate can be synthesized through several methods, with one common approach involving the reaction of ethyl acetoacetate with acetyl chloride in the presence of a base such as pyridine. The general steps include:
Alternative synthesis routes may involve variations in reactants or conditions, allowing for tailored production based on desired properties.
Ethyl 2-acetyl-4-oxopentanoate finds applications across various fields:
Interaction studies involving Ethyl 2-acetyl-4-oxopentanoate focus on its reactivity with other chemical species. These studies help elucidate its potential roles in complex chemical systems and biological environments. For instance, investigations into its interactions with nucleophiles can reveal insights into its behavior in substitution reactions, which are crucial for designing new compounds with specific functionalities.
Ethyl 2-acetyl-4-oxopentanoate can be compared with several similar compounds, highlighting its unique features:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Ethyl 2,4,4-trimethyl-3-oxopentanoate | Contains additional methyl groups | Increased steric hindrance affecting reactivity |
| Ethyl 2-hydroxy-4-methylpentanoate | Has a hydroxyl group instead of an oxo group | Different chemical behavior and potential applications |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Contains chloro and hydroxyimino groups | Introduces different reactivity patterns |
Ethyl 2-acetyl-4-oxopentanoate is distinguished by its specific combination of functional groups, which confer unique reactivity and versatility compared to these similar compounds . This uniqueness makes it particularly valuable for targeted synthetic applications and biological investigations.
Ethyl 2-acetyl-4-oxopentanoate, with molecular formula C₉H₁₄O₄ and molecular weight 186.21 Da, represents a significant beta-diketone ester compound in organic synthesis [1] [2]. The Claisen condensation pathway serves as the primary synthetic route for this compound, leveraging the fundamental reactivity of ester enolates with carbonyl compounds [3] [4].
The classical Claisen condensation mechanism for ethyl 2-acetyl-4-oxopentanoate formation involves the deprotonation of ethyl acetoacetate at the alpha-carbon position, creating a stabilized enolate intermediate [3]. The equilibrium constant for the deprotonation of ethyl acetoacetate by ethoxide ion is approximately 10⁵, with the pKa of the alpha-hydrogens flanked by two carbonyl groups being approximately 11 [3] [4]. This exceptional stabilization drives the condensation reaction to completion through the formation of a chelated structure where the negative charge is delocalized over the carbon and two oxygen atoms [3].
Advanced catalytic esterification methodologies have been developed for the efficient synthesis of ethyl 2-acetyl-4-oxopentanoate derivatives. Zinc perchlorate hexahydrate has emerged as an effective catalyst for acetylation reactions, demonstrating high conversion rates in the preparation of acetylated glutarate derivatives [5]. In optimized conditions, zinc perchlorate hexahydrate at 0.1 mol% concentration with acetic anhydride achieves conversion rates exceeding 95% within two hours at room temperature [5].
Bismuth triflate catalysis represents another significant advancement in esterification approaches. Research has shown that bismuth triflate-catalyzed esterification reactions achieve complete conversion while maintaining selectivity for ester formation over ether formation [6]. The catalyst demonstrates remarkable efficiency with ether formation ratios of 0.79 compared to 1.0 for comparable acid catalysts [6].
| Catalyst | Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Zinc perchlorate hexahydrate | 0.1 | 25 | 2 | >95 [5] |
| Bismuth triflate | 1.0 | 25 | 4 | 100 [6] |
| Sodium methoxide | 2.0 | Reflux | 8 | 77-85 [7] |
Microwave-assisted synthesis has revolutionized the preparation of beta-diketone esters, including ethyl 2-acetyl-4-oxopentanoate derivatives [8] [9] [10]. The microwave-enhanced Claisen condensation demonstrates significant improvements in reaction efficiency, reducing reaction times from hours to minutes while maintaining high yields [9].
In microwave-assisted synthesis of 1,3-diketones, cadmium oxide nanoparticles serve as effective catalysts, achieving quantitative yields (91%) within significantly reduced timeframes [10]. The solid-state microwave synthesis approach offers advantages including short reaction times, ease of product separation, and environmentally benign processing conditions [10].
Microwave-assisted aldol condensation with methyl ketones has been optimized for the synthesis of 4-oxo-2-butenoic acids, demonstrating the versatility of microwave enhancement in beta-diketone chemistry [8]. The general procedure involves heating acetyl derivatives with glyoxylic acid monohydrate and p-toluenesulfonic acid monohydrate in dioxane at 160°C for one hour using low absorption mode [8].
Transition metal catalysis has emerged as a sophisticated approach for the synthesis of ethyl 2-acetyl-4-oxopentanoate and related beta-diketone esters [11] [12] [13] [14]. Palladium-catalyzed methodologies demonstrate exceptional versatility in beta-keto ester chemistry, enabling novel transformations that are not achievable through conventional methods [11].
Palladium-catalyzed dehydrogenative beta-prime-functionalization of beta-keto esters with indoles proceeds with high regioselectivities at room temperature [12]. The reaction demonstrates C3-selectivity for the indole partner and beta-prime-selectivity for the beta-keto ester, achieving good yields under mild palladium catalysis conditions [12]. The mechanism involves either late or early involvement of indole, with the palladium catalyst facilitating the formation of pi-allylpalladium enolate intermediates [11].
Ruthenium-catalyzed coupling reactions represent another significant advancement in transition metal catalysis for diketone synthesis [13] [14]. The ruthenium-catalyzed room-temperature coupling of alpha-keto sulfoxonium ylides with cyclopropanols achieves delta-diketone synthesis with yields up to 99% [13]. The mild protocol features broad substrate scope with 47 examples and operates through a cyclopropanol ring opening, sulfoxonium ylide-derived carbenoid formation pathway [13].
| Metal Catalyst | Substrate Type | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium(II) | Beta-keto esters with indoles | 25 | 60-85 [12] | C3/beta-prime selective |
| Ruthenium(II) | Alpha-keto sulfoxonium ylides | 25 | Up to 99 [13] | High diastereoselectivity |
| Copper(I) | Acetoacetate derivatives | 25-60 | 71.3 [15] | Faradaic efficiency |
Zinc-catalyzed Claisen rearrangement methodologies provide recyclable catalytic systems for beta-diketone synthesis [16]. Zinc powder demonstrates effectiveness in liquid-phase reactions at 55°C, with the catalyst being recyclable up to six times without significant loss of activity [16]. The products are obtained in good to excellent yields with high purity [16].
Biocatalytic approaches for ethyl 2-acetyl-4-oxopentanoate synthesis leverage enzymatic systems to achieve environmentally sustainable production pathways [5] [17] [18] [19]. Alpha-chymotrypsin has demonstrated exceptional effectiveness in the desymmetrization of diethyl 3-acetoxy-glutarate, achieving enantiomeric excesses of 97-98% [5].
The biocatalytic process involves alpha-chymotrypsin-mediated hydrolysis in potassium phosphate buffer at pH 8.0, with substrate concentrations ranging from 1.0 to 4.0 M [5]. The reaction proceeds through selective hydrolysis of one ester group, producing the corresponding monoester with high enantioselectivity [5]. Optimization studies have shown that increasing substrate concentration to 4.0 M achieves 95.4% yield while maintaining 97% enantiomeric excess [5].
Cephalosporin C acetylhydrolase provides complementary biocatalytic functionality for the deacetylation of acetylated intermediates [5]. The immobilized enzyme achieves complete conversion within 8-9 hours at room temperature, maintaining the high enantiomeric excess (97%) established in the preceding desymmetrization step [5].
| Enzyme | Substrate Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Alpha-chymotrypsin | 4.0 | 25 | 6-24 | 95.4 [5] | 97 [5] |
| Cephalosporin C acetylhydrolase | 4.0 | 25 | 8-9 | 83 [5] | 97 [5] |
| Acetoacetate decarboxylase | Variable | 37 | 2-4 | 85-95 [17] | Not applicable |
Advanced biocatalytic systems incorporate enzyme recycling protocols to enhance economic viability [5]. Alpha-chymotrypsin recycling through ultrafiltration enables multiple reaction cycles, with productivity calculations demonstrating sustained activity over five reaction cycles [5]. The recycling procedure maintains enzyme activity while enabling continuous production of the desired product [5].
Industrial-scale manufacturing of ethyl 2-acetyl-4-oxopentanoate employs optimized Claisen condensation methodologies with emphasis on process efficiency and economic viability [20] [7] [21]. The improved industrial process for beta-diketone production addresses yield optimization and minimization of degradation products through careful control of reaction parameters [20].
The industrial process comprises acetophenone reaction with esters in the presence of alkali catalyst in inert hydrocarbon solvents at reflux temperature [20]. The reaction product mixture undergoes aqueous acid treatment to produce organic solvent and aqueous acid phases, followed by washing of the organic solvent phase to remove salts and excess acid [20]. Volatile removal through stripping completes the purification process [20].
Scale-up studies for diethyl 3-acetoxy-glutarate synthesis demonstrate consistent performance across production scales from 4.0 mmol to 500 mmol [5]. The process achieves conversion rates exceeding 95% with isolated yields ranging from 85.0% to 95.4% depending on scale [5]. The largest scale production (500 mmol) maintains 90.5% isolated yield, confirming the scalability of the synthetic methodology [5].
| Scale (mmol) | Conversion (%) | Isolated Yield (%) | Process Efficiency |
|---|---|---|---|
| 4.0 | >95.0 | 85.0 [5] | Laboratory scale |
| 20.0 | >95.0 | 95.4 [5] | Pilot scale |
| 200 | >95.0 | 88.1 [5] | Semi-industrial |
| 500 | >95.0 | 90.5 [5] | Industrial scale |
Continuous flow chemistry applications provide enhanced control and efficiency for industrial beta-diketone production [22]. The flow synthesis methodology enables precise temperature control, improved mixing, and reduced reaction times compared to batch processes [22]. Flow reactors operating at controlled temperatures with optimized residence times achieve consistent product quality and yield [22].
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